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Compound of Interest

Compound Name: Spiroxamine-d4

Cat. No.: B13843081

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroxamine-d4 is the deuterated analog of spiroxamine, a systemic fungicide belonging to
the spiroketalamine class of chemicals. Due to its isotopic labeling, Spiroxamine-d4 serves as
an invaluable internal standard for the quantitative analysis of spiroxamine in various matrices
by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-
MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide
provides a comprehensive overview of the chemical structure, properties, and applications of
Spiroxamine-d4, with a focus on its role in analytical methodologies and the mechanism of
action of its non-deuterated counterpart.

Chemical Structure and Properties

Spiroxamine-d4 is structurally identical to spiroxamine, with the exception of four deuterium
atoms replacing four hydrogen atoms on the cyclohexane ring of the 1,4-dioxaspiro[4.5]decane
moiety. This isotopic substitution results in a higher molecular weight, allowing for its
differentiation from the non-labeled spiroxamine in mass spectrometric analysis.

Chemical Structure:

o I[UPAC Name: 8-(1,1-dimethylethyl)-N-ethyl-N-propyl-1,4-dioxaspiro[4.5]decane-2-
methanamine-6,6,10,10-d4[1]
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e CAS Number: 2469272-82-8[1]
e Molecular Formula: C1sH31DaNO2[1]
e Molecular Weight: 301.5 g/mol [1]

A summary of the key physicochemical properties of Spiroxamine-d4 is presented in the table

below.
Property Value Reference
Molecular Formula C1sH31DaNO2 [1]
Formula Weight 301.5
CAS Number 2469272-82-8

8-(1,1-dimethylethyl)-N-ethyl-
N-propyl-1,4-

Formal Name propy
dioxaspiro[4.5]decane-2-

methanamine-6,6,10,10-d4

>99% deuterated forms (d1-

Purit
Y d4)
Formulation A neat oil
- Chloroform: slightly soluble,

Solubility ]
Methanol: slightly soluble
CCN(CC1COC2(C([2H])

SMILES ([2H])CC(C(C)(C)C)CC2([2H])
[2H]))O1)CCC
PUYXTUJWRLOUCW-

InChl Key

MKQHWYKPSA-N

Synthesis of Spiroxamine-d4

While a specific, detailed protocol for the synthesis of Spiroxamine-d4 is not readily available
in the public domain, a plausible synthetic route can be inferred from the known synthesis of

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.researchgate.net/publication/7252825_Determination_of_Spiroxamine_Residues_in_Grapes_Must_and_Wine_by_Gas_ChromatographyIon_Trap-Mass_Spectrometry
https://www.researchgate.net/publication/7252825_Determination_of_Spiroxamine_Residues_in_Grapes_Must_and_Wine_by_Gas_ChromatographyIon_Trap-Mass_Spectrometry
https://www.researchgate.net/publication/7252825_Determination_of_Spiroxamine_Residues_in_Grapes_Must_and_Wine_by_Gas_ChromatographyIon_Trap-Mass_Spectrometry
https://www.benchchem.com/product/b13843081?utm_src=pdf-body
https://www.researchgate.net/publication/7252825_Determination_of_Spiroxamine_Residues_in_Grapes_Must_and_Wine_by_Gas_ChromatographyIon_Trap-Mass_Spectrometry
https://www.benchchem.com/product/b13843081?utm_src=pdf-body
https://www.benchchem.com/product/b13843081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13843081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

spiroxamine. The key step would involve the introduction of deuterium atoms. A potential
strategy would be the deuteration of a suitable precursor, such as 4-tert-butylcyclohexanone,
prior to its condensation to form the spiroketal ring.

A generalized two-step synthesis for spiroxamine has been described and could be adapted for
its deuterated analog. The first step involves the reaction of a compound (referred to as X) with
an alkylamine in the presence of a base to form an intermediate (XI). The second step is the
reaction of this intermediate with an alkyl bromide and a base under the influence of a phase
transfer catalyst to yield spiroxamine. To produce Spiroxamine-d4, a deuterated version of one
of the starting materials would be required.

Mechanism of Action of Spiroxamine

Spiroxamine acts as a fungicide by inhibiting the biosynthesis of ergosterol, an essential
component of fungal cell membranes. Specifically, it is a sterol biosynthesis inhibitor (SBI) that
targets two key enzymes in the ergosterol pathway: sterol A*-reductase and A% — A7-
isomerase. The inhibition of these enzymes leads to a depletion of ergosterol and an
accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal
cell membrane, ultimately leading to cell death.

The following diagram illustrates the ergosterol biosynthesis pathway and the points of
inhibition by spiroxamine.
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Ergosterol Biosynthesis Pathway and Inhibition by Spiroxamine
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Ergosterol biosynthesis pathway showing inhibition points of Spiroxamine.
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Experimental Protocols

Spiroxamine-d4 is primarily used as an internal standard in analytical methods for the
guantification of spiroxamine. Below are generalized experimental protocols for LC-MS/MS and
GC-MS analysis.

Quantification of Spiroxamine using Spiroxamine-d4 by
LC-MS/MS

This method is suitable for the analysis of spiroxamine in various environmental and biological
matrices.

1. Sample Preparation (General Procedure)

o Extraction: A known amount of the sample is homogenized and extracted with an appropriate
organic solvent (e.g., acetonitrile, methanol). For soil samples, a mixture of methanol, water,
and ammonia can be used.

e Internal Standard Spiking: A known amount of Spiroxamine-d4 solution is added to the
sample extract.

o Clean-up (if necessary): The extract may be subjected to a clean-up step, such as solid-
phase extraction (SPE) or QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe),
to remove interfering matrix components.

o Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable
solvent for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions
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Parameter Typical Value
LC System High-Performance Liquid Chromatograph
C18 reverse-phase column (e.g., 100 x 2.1 mm,
Column
1.8 pm)
) A gradient of water with 0.1% formic acid and
Mobile Phase o ) ) )
acetonitrile with 0.1% formic acid
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-20 pL

Mass Spectrometer

Triple quadrupole mass spectrometer

lonization Mode

Electrospray lonization (ESI), Positive

MRM Transitions

Spiroxamine: m/z 298.3 - 144.1 (quantifier),
298.3 - 100.1 (qualifier)Spiroxamine-d4: m/z
302.3 - 1441

3. Data Analysis

The concentration of spiroxamine in the sample is determined by comparing the peak area

ratio of the analyte to the internal standard (Spiroxamine-d4) against a calibration curve

prepared with known concentrations of spiroxamine and a constant concentration of

Spiroxamine-d4.

Quantification of Spiroxamine using Spiroxamine-d4 by

GC-MS

This method is an alternative for the analysis of spiroxamine, particularly in less complex

matrices.

1. Sample Preparation (General Procedure)

o Extraction: Similar to the LC-MS/MS procedure, the sample is extracted with a suitable

solvent.
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« Internal Standard Spiking: A known amount of Spiroxamine-d4 solution is added to the
extract.

» Derivatization (if necessary): Although not always required for spiroxamine, derivatization
may be employed to improve its chromatographic behavior and sensitivity.

e Clean-up: A clean-up step may be necessary to remove non-volatile matrix components.

e Reconstitution: The final extract is concentrated and reconstituted in a solvent suitable for
GC injection (e.g., hexane, ethyl acetate).

2. GC-MS Instrumentation and Conditions

Parameter Typical Value
GC System Gas Chromatograph
Capillary column (e.g., HP-5MS, 30 m x 0.25
Column
mm, 0.25 um)
Carrier Gas Helium
Injection Mode Splitless
An optimized temperature gradient from a low
Temperature Program initial temperature (e.g., 70°C) to a high final
temperature (e.g., 280°C)
Mass Spectrometer Mass selective detector (MSD) or lon Trap
lonization Mode Electron lonization (EI)

Spiroxamine: m/z 144, 100Spiroxamine-d4: m/z
144,104

Monitored lons

3. Data Analysis

Similar to the LC-MS/MS method, quantification is based on the internal standard method,
using the ratio of the peak areas of spiroxamine to Spiroxamine-d4.
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Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of spiroxamine using
Spiroxamine-d4 as an internal standard.
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Analytical Workflow for Spiroxamine Quantification
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A generalized workflow for the analysis of Spiroxamine.
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Conclusion

Spiroxamine-d4 is an essential tool for the accurate and precise quantification of the fungicide
spiroxamine in a variety of samples. Its use as an internal standard in mass spectrometry-
based methods helps to correct for matrix effects and variations in sample preparation and
instrument response, leading to reliable analytical results. A thorough understanding of its
chemical properties, synthesis, and the mechanism of action of its non-deuterated form is
crucial for researchers and professionals in the fields of environmental science, food safety,
and drug development. The provided experimental outlines serve as a foundation for the
development of specific and validated analytical methods tailored to the matrix of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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